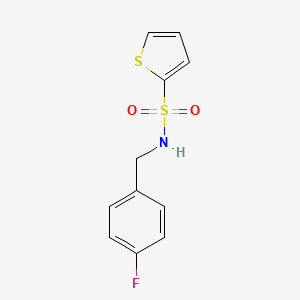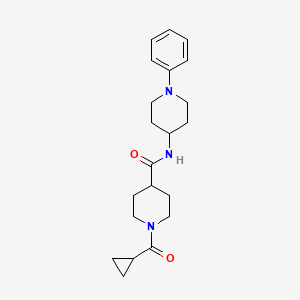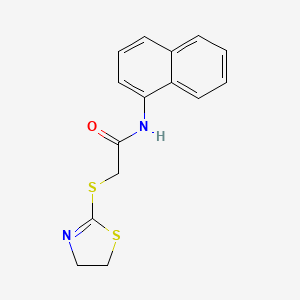![molecular formula C16H27N3O5S B5672872 N'-{(3S*,4R*)-4-isopropyl-1-[5-(methoxymethyl)-2-furoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5672872.png)
N'-{(3S*,4R*)-4-isopropyl-1-[5-(methoxymethyl)-2-furoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves complex organic reactions. For instance, the preparation of pyrrolidine derivatives can include steps like aldol condensation, which involves the reaction of an aldehyde or ketone with an enolizable compound in the presence of a base, leading to the formation of a β-hydroxyaldehyde or β-hydroxyketone (Singh et al., 2014). Additionally, the Bischler-Napieralski reaction, which cyclizes N-acyl derivatives of secondary amines to produce dihydroisoquinolines, may be relevant for synthesizing certain pyrrolidine structures (Browne et al., 1981).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is essential for determining the arrangement of atoms within a compound. For example, the crystal structure and molecular conformation of related compounds, like solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied to understand their spatial arrangement and potential interactions (Banerjee et al., 2002).
Chemical Reactions and Properties
Pyrrolidine derivatives can undergo various chemical reactions, including cycloaddition, which is a reaction where two or more unsaturated molecules combine to form a cyclic adduct. The synthesis and pharmacological activity of pyrrolidine derivatives often explore their reactivity towards different reagents, leading to the discovery of compounds with potential biological activities (Yanagi et al., 1999).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are critical for understanding the behavior of chemical compounds under different conditions. Techniques like X-ray diffraction and thermal analysis can provide valuable information about the stability and crystalline forms of compounds (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application of pyrrolidine derivatives in various fields. Studies on the synthesis and reactivity of related compounds can shed light on their potential as antioxidants, pharmaceuticals, or materials (Wijtmans et al., 2004).
properties
IUPAC Name |
(3S,4R)-3-(dimethylsulfamoylamino)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-propan-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5S/c1-11(2)13-8-19(9-14(13)17-25(21,22)18(3)4)16(20)15-7-6-12(24-15)10-23-5/h6-7,11,13-14,17H,8-10H2,1-5H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKNBFCSXRSEJF-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=CC=C(O2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=CC=C(O2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(3S*,4R*)-4-isopropyl-1-[5-(methoxymethyl)-2-furoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5672792.png)
![N-[2-(butyrylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5672807.png)

![1-{[5-(4-bromophenyl)-2H-tetrazol-2-yl]methyl}piperidine](/img/structure/B5672815.png)
![(5-ethylpyrimidin-2-yl){2-[(3-methylpyridin-2-yl)amino]ethyl}amine](/img/structure/B5672820.png)
![2-ethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5672835.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one](/img/structure/B5672843.png)

![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5672852.png)
![3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5672864.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-azepanecarboxamide](/img/structure/B5672865.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5672879.png)
![2-benzyl-9-(N-methylglycyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5672893.png)